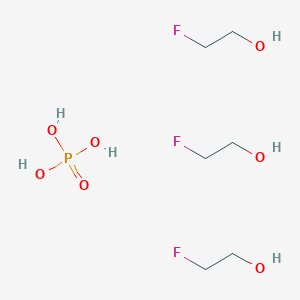
Prostaglandin F2alpha 1,11-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin F2alpha 1,11-lactone is a lipid-soluble prodrug of Prostaglandin F2alpha. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. This compound is particularly noted for its metabolic stability on the corneal surface and conjunctiva, making it a valuable compound in ophthalmic research and treatment, especially for glaucoma .
Méthodes De Préparation
The synthesis of Prostaglandin F2alpha 1,11-lactone involves several key steps:
Corey Procedure: This method uses δ-lactone and γ-lactone intermediates with multiple stereocenters on the cyclopentane fragment to link the prostaglandin side chains.
Chemoenzymatic Synthesis: This approach involves the formation of a common intermediate, bromohydrin, which is then converted into the desired prostaglandin through a series of nickel-catalyzed cross-couplings and Wittig reactions.
Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Prostaglandin F2alpha 1,11-lactone undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into ketones or aldehydes.
Reduction: This process can reduce ketones or aldehydes back to hydroxyl groups.
The major products formed from these reactions include various prostaglandin analogs and derivatives, which are useful in further research and therapeutic applications.
Applications De Recherche Scientifique
Prostaglandin F2alpha 1,11-lactone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other prostaglandins and their analogs.
Biology: Its metabolic stability makes it a valuable tool for studying prostaglandin pathways and their biological effects.
Industry: The compound’s stability and effectiveness make it a candidate for developing new therapeutic agents.
Mécanisme D'action
Prostaglandin F2alpha 1,11-lactone exerts its effects by interacting with prostaglandin receptors, particularly the FP receptor. This interaction activates G protein-coupled receptor pathways, leading to various physiological responses such as the regulation of intraocular pressure in the eye . The compound’s stability allows for prolonged action, making it effective in therapeutic applications.
Comparaison Avec Des Composés Similaires
Prostaglandin F2alpha 1,11-lactone is unique due to its metabolic stability and specific receptor interactions. Similar compounds include:
Latanoprost: Another prostaglandin analog used in glaucoma treatment, but with different solubility and clearance properties.
Travoprost: Similar to latanoprost, used for reducing intraocular pressure.
Tafluprost: Known for its stability and effectiveness in ocular applications.
These compounds share similar therapeutic uses but differ in their pharmacokinetic properties and receptor interactions, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(1R,10R,11S,13R)-11-hydroxy-13-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[8.2.1]tridec-7-en-3-one |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-17-16-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4?,13-12+/t15-,16+,17+,18-,19+/m0/s1 |
Clé InChI |
KBFCVOAVUKWCPS-YEPAHSTCSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2CC=CCCCC(=O)O[C@@H]1C[C@@H]2O)O |
SMILES canonique |
CCCCCC(C=CC1C2CC=CCCCC(=O)OC1CC2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


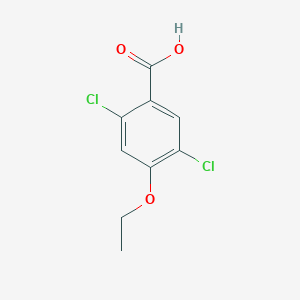
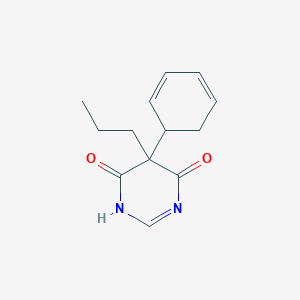
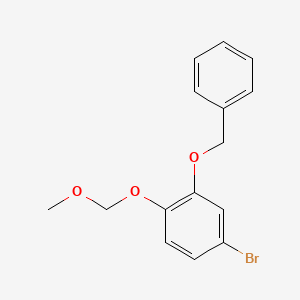
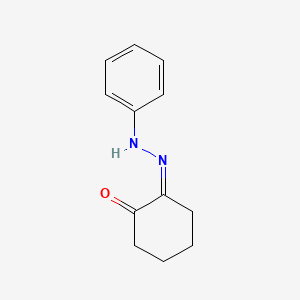
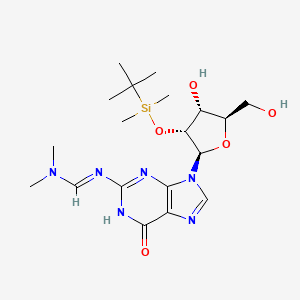
![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
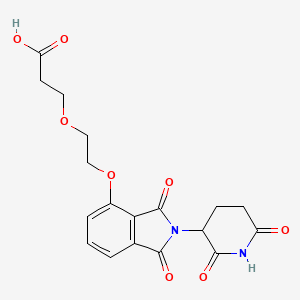
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)
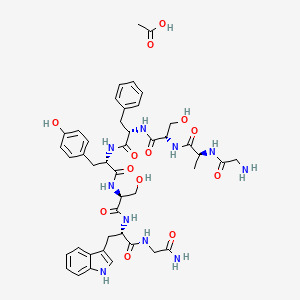
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
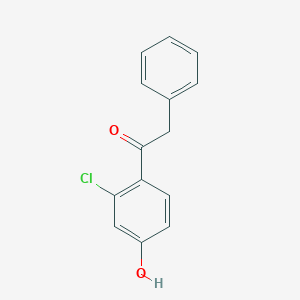
![10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione](/img/structure/B14758848.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
